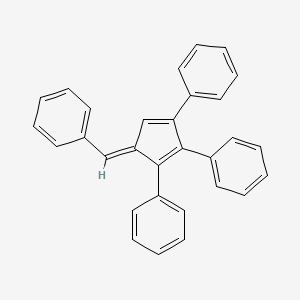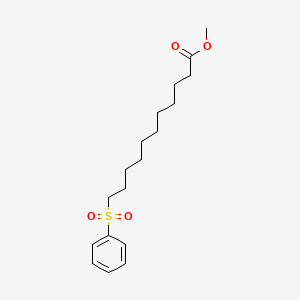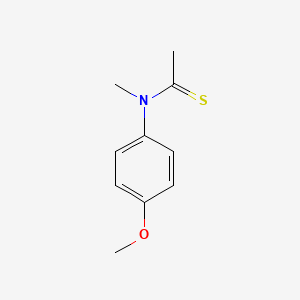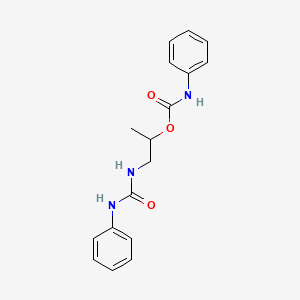
1-(3-Phenylureido)propan-2-yl phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structure, which includes an anilinocarbonyl group and a phenylcarbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(anilinocarbonyl)amino]-1-methylethyl phenylcarbamate typically involves the reaction of aniline with isocyanates or carbamoyl chlorides. One common method is the reaction of aniline with phenyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method is the reaction of aniline with dimethyl carbonate in the presence of a suitable catalyst. This method not only avoids the use of toxic phosgene but also provides high yields of the desired carbamate.
化学反应分析
Types of Reactions
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted carbamates with different functional groups.
科学研究应用
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of 2-[(anilinocarbonyl)amino]-1-methylethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
相似化合物的比较
Similar Compounds
- 2-[(Anilinocarbonyl)amino]-3-methylbenzoic acid
- 2-[(Anilinocarbonyl)(methyl)amino]benzoic acid
Uniqueness
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
属性
CAS 编号 |
132104-26-8 |
|---|---|
分子式 |
C17H19N3O3 |
分子量 |
313.35 g/mol |
IUPAC 名称 |
1-(phenylcarbamoylamino)propan-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C17H19N3O3/c1-13(23-17(22)20-15-10-6-3-7-11-15)12-18-16(21)19-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,20,22)(H2,18,19,21) |
InChI 键 |
MKMUONFFDOVTRV-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=O)NC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)

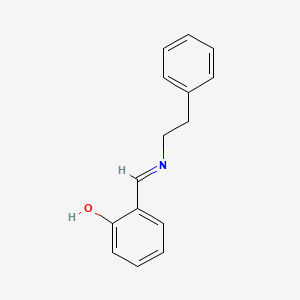

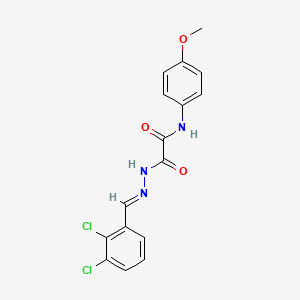
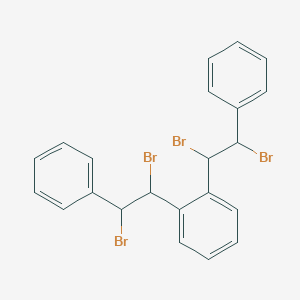
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)
